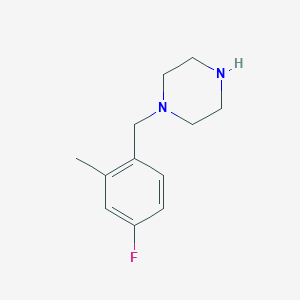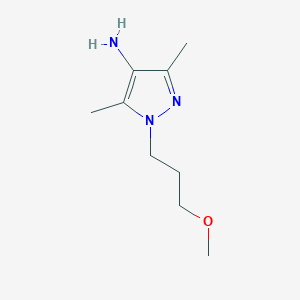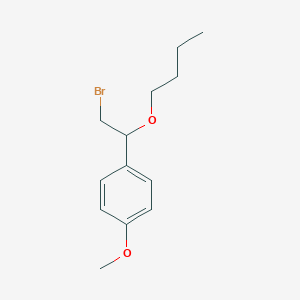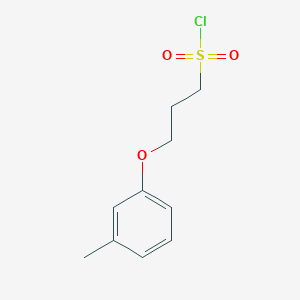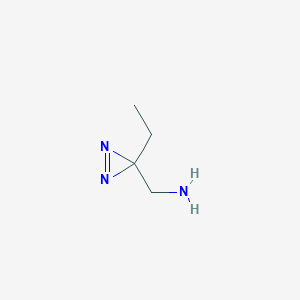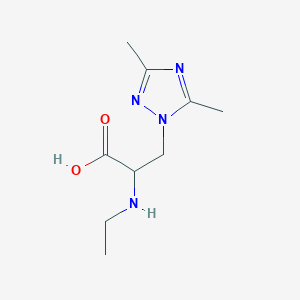![molecular formula C8H8Cl2N2O B13631231 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13631231.png)
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings.
準備方法
The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride can be achieved through various synthetic routes. One common method involves the reaction of pyrrolo[2,3-b]pyridine with carbonyl chloride under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to streamline the production process .
化学反応の分析
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation and Reduction: The pyrrolo[2,3-b]pyridine core can be subjected to oxidation or reduction reactions to modify its electronic properties and enhance its biological activity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems, which can be useful in drug design.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can block their activity and inhibit the growth of cancer cells . The pathways involved in this mechanism include the RAS-MEK-ERK and PI3K-Akt signaling pathways, which are critical for cell survival and proliferation .
類似化合物との比較
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[3,2-b]pyridine: This compound has a similar core structure but differs in the position of the nitrogen atoms, which can affect its biological activity and chemical reactivity.
1H-pyrrolo[3,4-c]pyridine: Another related compound with a different arrangement of the pyrrole and pyridine rings, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonyl chloride group, which provides additional reactivity and potential for further functionalization.
特性
分子式 |
C8H8Cl2N2O |
|---|---|
分子量 |
219.06 g/mol |
IUPAC名 |
2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C8H7ClN2O.ClH/c9-8(12)11-5-3-6-2-1-4-10-7(6)11;/h1-2,4H,3,5H2;1H |
InChIキー |
DWVCPFAPAHYHTR-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=C1C=CC=N2)C(=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
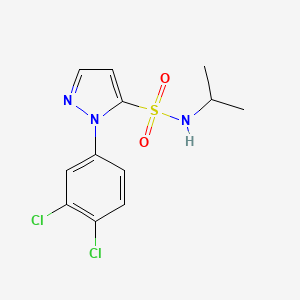

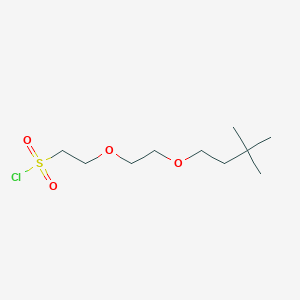
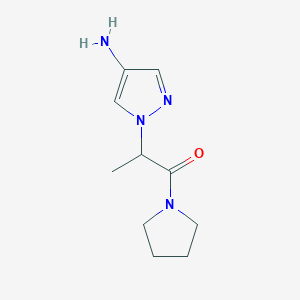
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)
